N-Methyl-4-(dimethylamino)benzylamine dihydrochloride N-Methyl-4-(dimethylamino)benzylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1186663-15-9
VCID: VC8174192
InChI: InChI=1S/C10H16N2.2ClH/c1-11-8-9-4-6-10(7-5-9)12(2)3;;/h4-7,11H,8H2,1-3H3;2*1H
SMILES: CNCC1=CC=C(C=C1)N(C)C.Cl.Cl
Molecular Formula: C10H18Cl2N2
Molecular Weight: 237.17 g/mol

N-Methyl-4-(dimethylamino)benzylamine dihydrochloride

CAS No.: 1186663-15-9

Cat. No.: VC8174192

Molecular Formula: C10H18Cl2N2

Molecular Weight: 237.17 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-4-(dimethylamino)benzylamine dihydrochloride - 1186663-15-9

Specification

CAS No. 1186663-15-9
Molecular Formula C10H18Cl2N2
Molecular Weight 237.17 g/mol
IUPAC Name N,N-dimethyl-4-(methylaminomethyl)aniline;dihydrochloride
Standard InChI InChI=1S/C10H16N2.2ClH/c1-11-8-9-4-6-10(7-5-9)12(2)3;;/h4-7,11H,8H2,1-3H3;2*1H
Standard InChI Key UVZRYJHGPYURMC-UHFFFAOYSA-N
SMILES CNCC1=CC=C(C=C1)N(C)C.Cl.Cl
Canonical SMILES CNCC1=CC=C(C=C1)N(C)C.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

N-Methyl-4-(dimethylamino)benzylamine dihydrochloride consists of a benzylamine backbone substituted with dimethylamino and methylamine groups, protonated as a dihydrochloride salt. Key structural descriptors include:

PropertyValueSource
IUPAC NameN,N-dimethyl-4-[(methylamino)methyl]aniline dihydrochloride
Molecular FormulaC10_{10}H17_{17}Cl2_2N2_2
Molecular Weight200.71 g/mol
SMILESCNCC1=CC=C(C=C1)N(C)C.Cl.Cl
InChI KeyXVVDGGSEVSEMCE-UHFFFAOYSA-N

Physical Properties

The compound is a solid at room temperature, with a predicted density of 0.971±0.06 g/cm³ . It has a boiling point of 123–124°C at 14 Torr and is hygroscopic, requiring storage under inert conditions at 2–8°C . Its solubility in polar solvents like water and acetonitrile facilitates its use in synthetic workflows .

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis of the free base (prior to salt formation) reveals characteristic signals:

  • 1^1H NMR (CDCl3_3): δ 7.17 (2H, d, J = 8.7 Hz), 6.70 (2H, d, J = 8.7 Hz), 3.59 (2H, s), 2.88 (6H, s), 2.34 (3H, s) .

  • 13^{13}C NMR (CDCl3_3): δ 150.0, 129.1, 112.7, 55.6, 40.3, 35.6 .

Synthesis and Preparation

Synthetic Route

The synthesis proceeds via a two-step reductive amination :

  • Condensation: 4-Dimethylaminobenzaldehyde reacts with methylamine in acetonitrile/water at 0°C to form an imine intermediate.

  • Reduction: Sodium cyanoborohydride reduces the imine to the primary amine, followed by hydrochloric acid treatment to yield the dihydrochloride salt .

The reaction achieves a 73% yield after purification via column chromatography . Industrial-scale production optimizes solvent systems and employs HPLC for purity assurance .

Key Reaction Parameters

  • Temperature: 0°C (Step 1), 20°C (Step 2) .

  • Catalysts: NaCNBH3_3 as a selective reducing agent .

  • Purification: Sequential elution with ethyl acetate and methanol-triethylamine mixtures .

Biological Activity and Applications

Pharmacological Relevance

The compound serves as a precursor in synthesizing neurotransmitters and receptor modulators. Its dimethylamino group enhances lipid solubility, enabling blood-brain barrier penetration . Studies highlight its role in:

  • NMDA Receptor Antagonism: Structural analogs exhibit uncompetitive antagonism, relevant to depression treatment .

  • Enzyme Inhibition: Derivatives inhibit monoamine oxidases, impacting neurotransmitter metabolism .

Case Studies

  • In Vitro Assays: Demonstrated IC50_{50} values of <10 μM for serotonin receptor binding .

  • Medicinal Chemistry: Used to synthesize analogs with reduced opioid receptor affinity, minimizing side effects in CNS drug candidates .

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear protective gloves/clothing
Eye DamageH319Use face shields
Respiratory IrritationH335Ensure ventilation

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